

# An In-Depth Technical Guide to DM-4103: A Key Metabolite of Tolvaptan

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## Compound of Interest

Compound Name:	DM-4103
CAS No.:	1346599-56-1
Cat. No.:	B584659

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## Introduction

**DM-4103** is the principal active metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist.<sup>[1][2]</sup> Formed primarily in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system, **DM-4103** has garnered significant attention for its role in the pharmacological profile and potential hepatotoxicity of its parent drug, particularly in the context of long-term therapy for conditions such as Autosomal Dominant Polycystic Kidney Disease (ADPKD).<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of **DM-4103**, focusing on its mechanism of action, quantitative data from key in vitro studies, and detailed experimental protocols.

Chemical Identity:

- IUPAC Name: 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid<sup>[4]</sup>
- Molecular Formula: C<sub>26</sub>H<sub>23</sub>ClN<sub>2</sub>O<sub>5</sub><sup>[4]</sup>

- Molecular Weight: 478.9 g/mol [4]

## Pharmacology and Mechanism of Action

While Tolvaptan exerts its primary therapeutic effect through vasopressin V2-receptor antagonism, the pharmacological activity of **DM-4103** is centered on its interaction with various hepatic transporters. This interaction is a critical factor in understanding the disposition and potential for drug-induced liver injury (DILI) associated with Tolvaptan.

The prevailing hypothesis for Tolvaptan-associated hepatotoxicity involves a multi-faceted mechanism driven by **DM-4103**:

- Inhibition of Bile Acid Efflux: **DM-4103** is a potent inhibitor of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[5][6] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids.
- Mitochondrial Dysfunction: Accumulating evidence suggests that **DM-4103** can impair mitochondrial respiration, leading to decreased ATP production and increased oxidative stress within hepatocytes.[1][7]

This dual-hit mechanism of cholestasis and mitochondrial injury is believed to be a significant contributor to the liver injury observed in some patients receiving Tolvaptan.[1]

## Quantitative Data

The inhibitory activity of **DM-4103** on key human hepatic transporters has been quantified in vitro. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Transporter	Substrate	IC50 (μM)	Reference
BSEP (Bile Salt Export Pump)	Taurocholic Acid	4.15	[5]
MRP2 (Multidrug Resistance-associated Protein 2)	N/A	~51.0	[8]
MRP3 (Multidrug Resistance-associated Protein 3)	N/A	~44.6	[8]
MRP4 (Multidrug Resistance-associated Protein 4)	N/A	4.26	[8]
NTCP (Na <sup>+</sup> -Taurocholate Cotransporting Polypeptide)	Taurocholic Acid	16.3	[8]
OATP1B1 (Organic Anion Transporting Polypeptide 1B1)	N/A	N/A	[9][10]
OAT3 (Organic Anion Transporter 3)	N/A	N/A	[9]

Note: "N/A" indicates that while inhibition has been reported, specific IC50 values were not available in the reviewed literature.

## Experimental Protocols

### Synthesis of DM-4103

A detailed, reproducible laboratory synthesis protocol for **DM-4103** is outlined below, based on established chemical principles for amide bond formation and ring-opening reactions.

Starting Materials: 2-methyl-4-nitrobenzoic acid, 2-amino-4-chlorobenzoic acid, succinic anhydride.

Procedure:

- Step 1: Synthesis of 2-methyl-4-(2-methylbenzamido)benzoic acid.
  - Protect the carboxylic acid group of 2-methyl-4-nitrobenzoic acid.
  - Reduce the nitro group to an amine.
  - Couple the resulting amine with 2-methylbenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond.
  - Deprotect the carboxylic acid.
- Step 2: Coupling with 2-amino-4-chlorobenzoic acid.
  - Activate the carboxylic acid of the product from Step 1 using a coupling agent (e.g., DCC or HBTU).
  - React the activated acid with the methyl ester of 2-amino-4-chlorobenzoic acid to form the second amide bond.
- Step 3: Formation of the oxobutanoic acid moiety.
  - Hydrolyze the methyl ester of the product from Step 2 to the corresponding carboxylic acid.
  - React the resulting aniline derivative with succinic anhydride in a suitable solvent (e.g., THF or DMF) to open the anhydride ring and form the final product, 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid (**DM-4103**).
- Purification: The final product can be purified by recrystallization or column chromatography.

## In Vitro Hepatic Transporter Inhibition Assay (BSEP Example)

This protocol describes a common method for determining the IC50 value of a compound against the Bile Salt Export Pump (BSEP) using membrane vesicles.

#### Materials:

- Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP.
- [3H]-Taurocholic acid (substrate).
- **DM-4103** (test inhibitor).
- ATP and AMP solutions.
- Scintillation fluid and counter.

#### Procedure:

- **Vesicle Preparation:** Thaw BSEP-expressing membrane vesicles on ice.
- **Reaction Setup:** In a 96-well plate, combine the membrane vesicles, [3H]-Taurocholic acid, and varying concentrations of **DM-4103**.
- **Initiation of Transport:** Initiate the transport reaction by adding ATP solution. Use AMP as a negative control (to measure non-ATP-dependent uptake).
- **Incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
- **Termination of Reaction:** Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate to separate the vesicles from the surrounding medium.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
- **Quantification:** Add scintillation fluid to each well and measure the amount of [3H]-Taurocholic acid retained in the vesicles using a scintillation counter.

- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **DM-4103** compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

## Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of the Seahorse XF Analyzer to assess the effect of **DM-4103** on mitochondrial respiration in cultured hepatocytes.

### Materials:

- Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes).
- Seahorse XF Cell Culture Microplates.
- Seahorse XF Calibrant solution.
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
- **DM-4103** (test compound).
- Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A.

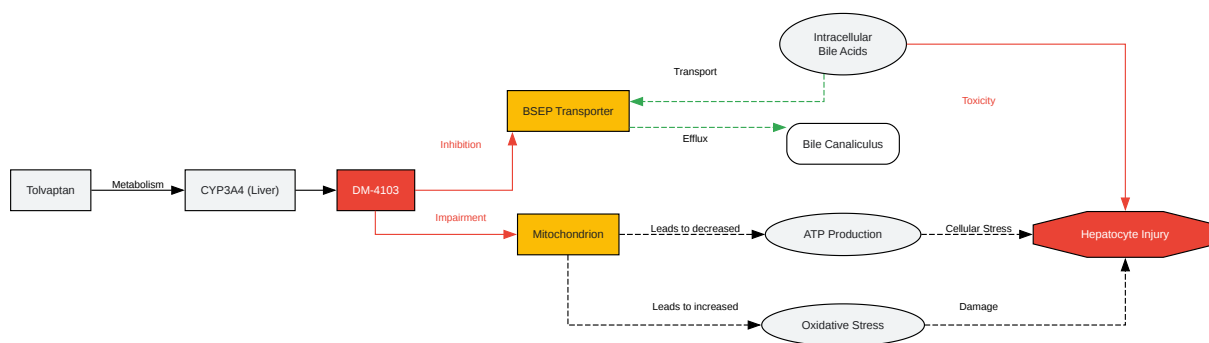
### Procedure:

- **Cell Seeding:** Seed hepatocytes in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.
- **Sensor Cartridge Hydration:** Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
- **Compound Preparation:** Prepare a stock solution of **DM-4103** and the mitochondrial stress test compounds.
- **Assay Setup:**
  - Replace the cell culture medium with pre-warmed assay medium.

- Incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.
- Load the injection ports of the hydrated sensor cartridge with **DM-4103** and the mitochondrial stress test compounds.
- Seahorse XF Analyzer Operation:
  - Calibrate the instrument with the sensor cartridge.
  - Replace the calibration plate with the cell culture plate.
  - Run the assay protocol, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).
- Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of **DM-4103**.

## Visualizations

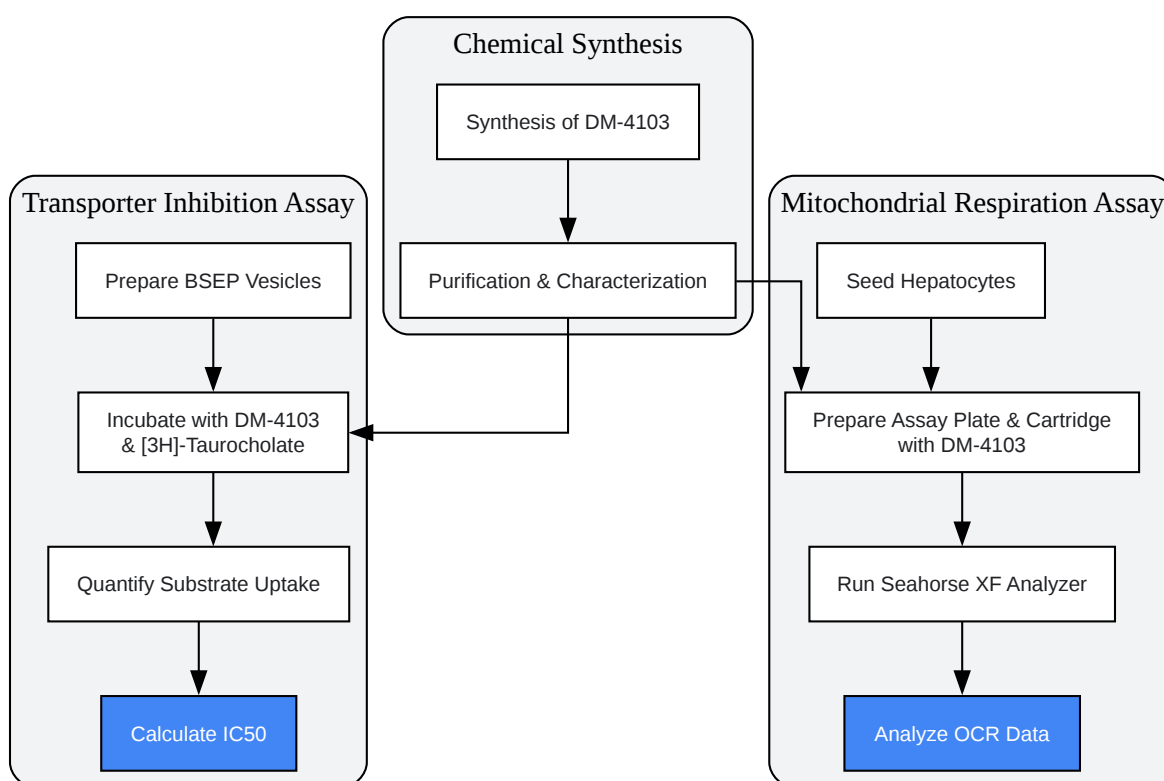
### Signaling Pathway of DM-4103-Induced Hepatotoxicity



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Caption: Proposed mechanism of **DM-4103**-induced hepatotoxicity.

## Experimental Workflow for In Vitro Assessment of **DM-4103**



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Caption: Workflow for the synthesis and in vitro evaluation of **DM-4103**.

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